Tenovin-1

Catalog No.
S548219
CAS No.
380315-80-0
M.F
C20H23N3O2S
M. Wt
369.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tenovin-1

CAS Number

380315-80-0

Product Name

Tenovin-1

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C20H23N3O2S/c1-13(24)21-16-9-11-17(12-10-16)22-19(26)23-18(25)14-5-7-15(8-6-14)20(2,3)4/h5-12H,1-4H3,(H,21,24)(H2,22,23,25,26)

InChI Key

WOWJIWFCOPZFGV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

Tenovin1

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Description

The exact mass of the compound Tenovin-1 is 369.1511 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. It belongs to the ontological category of thioureas in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tenovin-1 is a small molecule compound recognized for its role as a potent activator of the tumor suppressor protein p53 and an inhibitor of the sirtuin family, particularly SIRT1 and SIRT2. Its chemical structure is N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide, with the molecular formula C20H23N3O2SC_{20}H_{23}N_{3}O_{2}S and a molecular weight of 369.5 Da. Tenovin-1 has been shown to elevate p53 protein levels without affecting p53 mRNA synthesis, thereby protecting it from degradation by MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation .

Tenovin-1 acts through multiple mechanisms:

  • p53 Activation: It protects p53 from degradation by MDM2, a negative regulator, leading to increased p53 protein levels and activation of its tumor suppressive functions [].
  • Sirtuin Inhibition: Tenovin-1 inhibits sirtuins, particularly SIRT1 and SIRT2, which are enzymes involved in cellular regulation and aging [, ]. SIRT2 inhibition might be linked to its antiviral effects [].

These mechanisms contribute to Tenovin-1's anti-cancer and antiviral properties.

  • Limited Data: Information on Tenovin-1's specific toxicity in humans is limited as it is primarily a research compound [].
  • Cell Death Induction: Studies suggest Tenovin-1 can induce cell death in cancer cells, but the potential for similar effects in healthy cells requires further investigation [].

Inhibition of SIRT1 and SIRT2

Tenovin-1 has been shown to act as a potent inhibitor of SIRT1 and SIRT2, which are class III histone deacetylases (HDACs) involved in regulating gene expression through epigenetic modifications [1]. Studies suggest that Tenovin-1 disrupts the function of SIRT1 and SIRT2 by affecting their ability to remove acetyl groups from histone proteins, leading to altered gene expression patterns [1].

Source

Santa Cruz Biotechnology ()

Tenovin-1 primarily functions through the inhibition of protein-deacetylating activities of SIRT1 and SIRT2. This inhibition is significant because these sirtuins are involved in various cellular processes, including aging, apoptosis, and metabolic regulation. The compound exhibits IC50 values of approximately 21 µM for SIRT1 and 10 µM for SIRT2, indicating its potency as an inhibitor in biochemical assays . Additionally, Tenovin-1 has been observed to induce acetylation of p53, which is crucial for its activation and function in tumor suppression .

The biological activity of Tenovin-1 extends beyond p53 activation. It has demonstrated the ability to induce apoptosis in various tumor cell lines expressing p53. Moreover, it can trigger cellular senescence in astrocytes by inhibiting SIRT1 and SIRT2, leading to increased expression of senescence-associated markers . Tenovin-1 has also been shown to inhibit the replication of the dengue virus through its action on SIRT2, highlighting its potential antiviral properties .

  • Formation of the Thiourea Derivative: This involves reacting an appropriate amine with carbon disulfide and an acylating agent.
  • Coupling Reaction: The thiourea derivative is then coupled with a substituted aromatic compound (such as 4-tert-butylbenzoyl chloride) to form the final product.
  • Purification: The resulting compound is purified using techniques like recrystallization or chromatography to achieve high purity levels (≥99% by HPLC) for biological assays .

Tenovin-1 has several applications in both research and potential therapeutic contexts:

  • Cancer Research: As a p53 activator, it is used to study mechanisms of tumor suppression and cellular responses to DNA damage.
  • Neurobiology: Its ability to induce senescence in astrocytes suggests potential applications in studying neurodegenerative diseases.
  • Antiviral Research: Its efficacy against dengue virus opens avenues for exploring its use in viral infections .

Studies have shown that Tenovin-1 interacts specifically with SIRT1 and SIRT2, leading to significant biological effects such as increased acetylation of p53 and subsequent activation of downstream target genes like p21CIP/WAF1. These interactions are critical for understanding how Tenovin-1 can modulate cellular pathways related to aging and cancer . Furthermore, its role in inhibiting inflammatory responses during viral infections indicates broader implications for immunology .

Several compounds exhibit similar mechanisms of action or structural characteristics compared to Tenovin-1. Here are some notable examples:

Compound NameMechanismKey FeaturesUnique Aspects
Tenovin-6SIRT1/SIRT2 InhibitorMore water-soluble analog of Tenovin-1Enhanced solubility allows broader application in biological assays
ResveratrolSIRT1 ActivatorPolyphenolic compound known for anti-aging effectsDifferent mechanism; primarily acts as an antioxidant
NicotinamideSIRT1 InhibitorVitamin B3 derivative affecting NAD+ metabolismInhibits sirtuin activity but does not activate p53 directly
Ex527Selective SIRT1 InhibitorSmall molecule with high selectivity for SIRT1Primarily focuses on metabolic regulation rather than p53 activation

Tenovin-1 stands out due to its dual role as both a p53 activator and a dual sirtuin inhibitor, which provides it with unique therapeutic potential in cancer treatment and cellular senescence research .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

369.15109816 g/mol

Monoisotopic Mass

369.15109816 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BIQ6AID2B7

Other CAS

380315-80-0

Wikipedia

N-[(4-acetamidoanilino)-sulfanylidenemethyl]-4-tert-butylbenzamide

Dates

Modify: 2023-08-15
1: Lain S, Hollick JJ, Campbell J, Staples OD, Higgins M, Aoubala M, McCarthy A,  Appleyard V, Murray KE, Baker L, Thompson A, Mathers J, Holland SJ, Stark MJ, Pass G, Woods J, Lane DP, Westwood NJ. Discovery, in vivo activity, and mechanism of action of a small-molecule p53 activator. Cancer Cell. 2008 May;13(5):454-63.  doi: 10.1016/j.ccr.2008.03.004. PubMed PMID: 18455128; PubMed Central PMCID: PMC2742717.

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